molecular formula C26H36N2O4 B11535091 4-(decyloxy)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide

4-(decyloxy)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11535091
M. Wt: 440.6 g/mol
InChI Key: HFWQFLYVKAVKMC-NHFJDJAPSA-N
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Description

4-(Decyloxy)-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a decyloxy group attached to the benzene ring and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(decyloxy)-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide typically involves the following steps:

    Formation of the Decyloxybenzene Intermediate: The initial step involves the preparation of 4-decyloxybenzene. This can be achieved by reacting bromodecane with 4-hydroxybenzene in the presence of a base such as potassium carbonate.

    Formation of the Hydrazide: The decyloxybenzene intermediate is then reacted with hydrazine hydrate to form 4-(decyloxy)benzohydrazide.

    Condensation Reaction: Finally, the 4-(decyloxy)benzohydrazide is condensed with 2,3-dimethoxybenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

4-(Decyloxy)-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as liquid crystals.

Mechanism of Action

The mechanism of action of 4-(decyloxy)-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Decyloxy)benzohydrazide
  • 4-Decyloxybenzoic acid
  • 4-(Decyloxy)-4-oxo-2-butenoic acid

Uniqueness

4-(Decyloxy)-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide is unique due to the presence of both the decyloxy group and the dimethoxyphenylmethylidene moiety. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above. For example, the dimethoxyphenylmethylidene group may enhance the compound’s ability to interact with biological targets, making it more effective in certain applications.

Properties

Molecular Formula

C26H36N2O4

Molecular Weight

440.6 g/mol

IUPAC Name

4-decoxy-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C26H36N2O4/c1-4-5-6-7-8-9-10-11-19-32-23-17-15-21(16-18-23)26(29)28-27-20-22-13-12-14-24(30-2)25(22)31-3/h12-18,20H,4-11,19H2,1-3H3,(H,28,29)/b27-20+

InChI Key

HFWQFLYVKAVKMC-NHFJDJAPSA-N

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC=C2)OC)OC

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC=C2)OC)OC

Origin of Product

United States

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